

Spectroscopic Profile of 2-Bromo-3-cyclopropylpyridine: A Technical Guide

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Compound of Interest

Compound Name: *2-Bromo-3-cyclopropylpyridine*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of **2-Bromo-3-cyclopropylpyridine**, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a combination of predicted data, expected spectral features based on structural analysis, and detailed, generalized experimental protocols for acquiring such data. This guide is intended to serve as a valuable resource for researchers in the synthesis, characterization, and application of this and structurally related compounds.

Chemical Structure and Properties

- IUPAC Name: **2-Bromo-3-cyclopropylpyridine**[\[1\]](#)
- Molecular Formula: C_8H_8BrN [\[1\]](#)
- Molecular Weight: 198.06 g/mol [\[1\]](#)
- Exact Mass: 196.98401 Da[\[1\]](#)

The structure of **2-Bromo-3-cyclopropylpyridine**, characterized by a pyridine ring substituted with a bromine atom at the 2-position and a cyclopropyl group at the 3-position, dictates its unique spectroscopic signature.

Predicted and Expected Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise, experimentally determined NMR data for **2-Bromo-3-cyclopropylpyridine** is not readily available in the public domain. However, computational prediction tools and analysis of similar structures allow for a reliable estimation of the ¹H and ¹³C NMR spectra.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.25	dd	1H	H6 (Pyridine)
~7.50	dd	1H	H4 (Pyridine)
~7.10	dd	1H	H5 (Pyridine)
~2.10	m	1H	CH (Cyclopropyl)
~1.05	m	2H	CH ₂ (Cyclopropyl)
~0.75	m	2H	CH ₂ (Cyclopropyl)

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~150.0	C6 (Pyridine)
~142.5	C2 (Pyridine, C-Br)
~139.0	C4 (Pyridine)
~135.0	C3 (Pyridine)
~122.0	C5 (Pyridine)
~12.0	CH (Cyclopropyl)
~9.0	CH ₂ (Cyclopropyl)

Infrared (IR) Spectroscopy

The IR spectrum of **2-Bromo-3-cyclopropylpyridine** is expected to exhibit characteristic absorption bands corresponding to its distinct functional groups.

Table 3: Expected IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3100-3000	C-H stretching	Aromatic (Pyridine)
3000-2850	C-H stretching	Aliphatic (Cyclopropyl)
~1570, ~1450, ~1420	C=C and C=N stretching	Aromatic (Pyridine) Ring
~1020	C-Br stretching	Bromo-substituent
~800	C-H out-of-plane bending	Aromatic (Pyridine)

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **2-Bromo-3-cyclopropylpyridine** is expected to show a distinctive molecular ion peak and a fragmentation pattern influenced by the bromine isotope distribution (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Table 4: Expected Mass Spectrometry Data

m/z (charge-to-mass ratio)	Ion	Comments
197/199	[M] ⁺	Molecular ion peak, showing the characteristic 1:1 isotopic pattern of bromine.
118	[M - Br] ⁺	Loss of the bromine atom.
91	[C ₆ H ₅ N] ⁺ (Pyridyl cation fragment)	Further fragmentation of the pyridine ring.

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for small organic molecules like **2-Bromo-3-cyclopropylpyridine**.

NMR Spectroscopy (¹H and ¹³C)

- Sample Preparation:
 - Weigh 5-10 mg of the purified compound into a clean, dry NMR tube.[\[2\]](#)
 - Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
 - Cap the tube and gently agitate to ensure complete dissolution.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's spinner turbine.
 - Place the sample in the NMR probe.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
- ¹H NMR Acquisition:
 - Set the spectral width to approximately 15 ppm, centered around 5 ppm.
 - Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.
 - Acquire 16-32 scans for a good signal-to-noise ratio.
 - Process the data with an exponential window function (line broadening of 0.3 Hz) before Fourier transformation.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
- ¹³C NMR Acquisition:

- Set the spectral width to approximately 220 ppm, centered around 100 ppm.
- Use a 45-degree pulse angle with a relaxation delay of 2 seconds.
- Employ proton decoupling to simplify the spectrum.
- Acquire 1024-2048 scans.
- Process the data with an exponential window function (line broadening of 1.0 Hz) before Fourier transformation.
- Reference the spectrum to the solvent signal (e.g., CDCl_3 at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small, clean, and dry amount of the solid sample directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Collect a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.^[3]
 - Collect the sample spectrum in the range of 4000-400 cm^{-1} .
 - Co-add 16-32 scans to improve the signal-to-noise ratio.
 - The resulting spectrum should be displayed in terms of transmittance or absorbance.

Electron Ionization Mass Spectrometry (EI-MS)

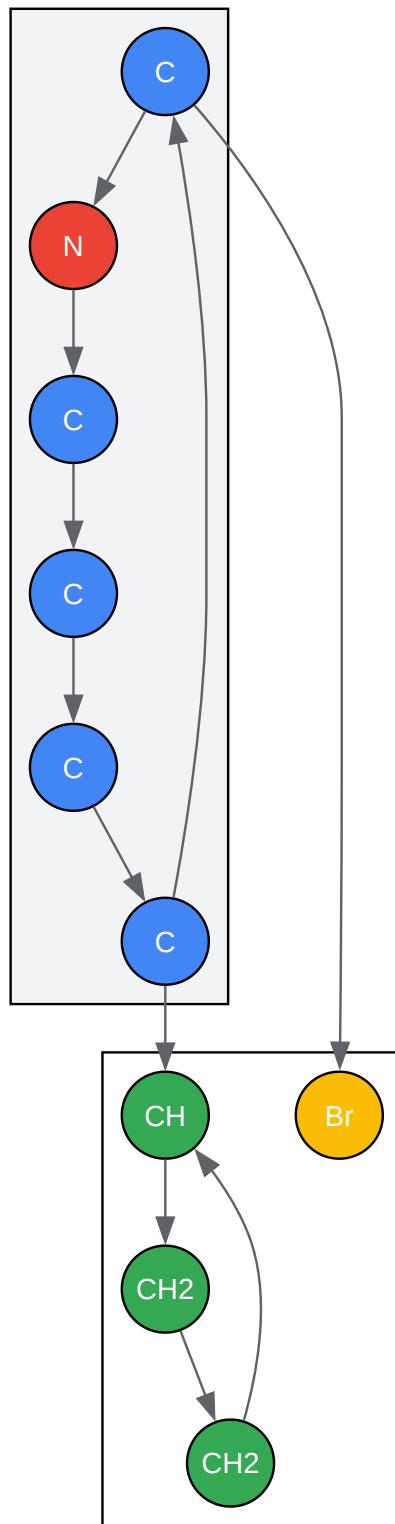
- Sample Introduction:
 - Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

- Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.
- Ionization and Analysis:
 - Utilize electron ionization at a standard energy of 70 eV.[4]
 - The electron beam bombards the gaseous sample molecules, causing ionization and fragmentation.[4][5]
 - Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
 - The mass analyzer separates the ions based on their mass-to-charge ratio.
- Data Interpretation:
 - Identify the molecular ion peak, which should exhibit the characteristic isotopic pattern for a bromine-containing compound.[6][7]
 - Analyze the fragmentation pattern to deduce the structure of the molecule.

Visualizations

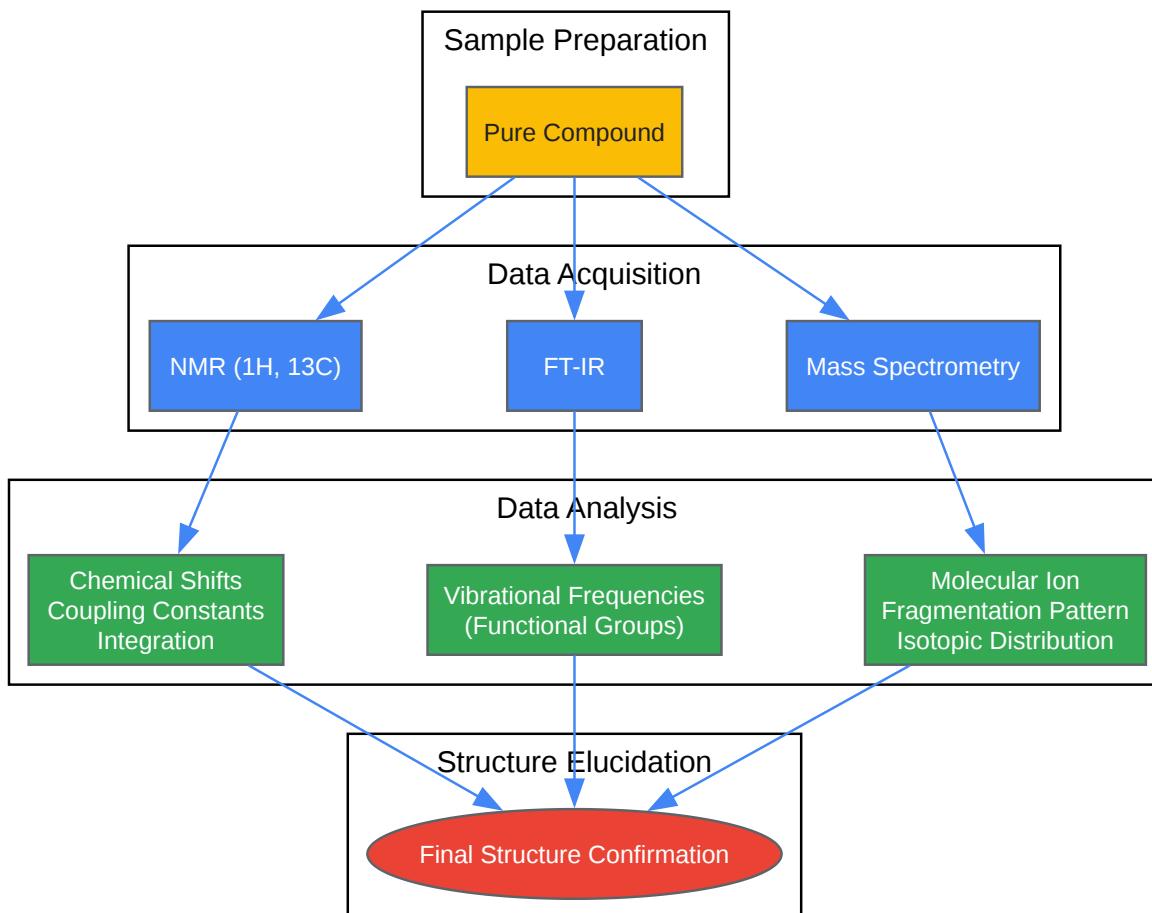
The following diagrams illustrate the chemical structure and a general workflow for spectroscopic analysis.

Chemical Structure of 2-Bromo-3-cyclopropylpyridine

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Caption: Structure of **2-Bromo-3-cyclopropylpyridine**.

General Spectroscopic Analysis Workflow

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Caption: Workflow for Spectroscopic Analysis.

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References

- 1. 2-Bromo-3-cyclopropylpyridine | C8H8BrN | CID 71302470 - PubChem
[pubchem.ncbi.nlm.nih.gov]

- 2. chem.latech.edu [chem.latech.edu]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. bitesizebio.com [bitesizebio.com]
- 6. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH₃)₃CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. C₃H₇Br CH₃CHBrCH₃ mass spectrum of 2-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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